![molecular formula C18H19NO5S B6412931 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-53-3](/img/structure/B6412931.png)
5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (5-MPSPBA-95) is a widely used compound in laboratory experiments, as it has a range of applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions are discussed in
Scientific Research Applications
5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has a variety of applications in scientific research. It is used as a reactant in the synthesis of novel compounds, such as 1,3-diphenyl-2-propanol derivatives and 3-hydroxy-2-phenylbenzoic acid derivatives. It is also used as a catalyst in the synthesis of various organic compounds, such as 1,3-diphenyl-2-propanol derivatives and 3-hydroxy-2-phenylbenzoic acid derivatives. Additionally, 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is used in the synthesis of peptide-based drugs, such as peptide hormones and peptide antibiotics.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of organic compounds, and that it facilitates the formation of new bonds between molecules. Additionally, it is believed that 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can increase the reactivity of certain organic compounds, thus allowing for the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% are not well understood. However, it is believed that the compound may have an effect on the production of certain hormones and enzymes in the body. Additionally, it is believed that 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% may have an effect on the metabolism of certain substances in the body, such as carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its ability to facilitate the formation of new bonds between molecules. Additionally, 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is relatively easy to synthesize and is readily available. However, the compound has certain limitations, such as its low solubility in water and its low reactivity in certain reactions.
Future Directions
There are several potential future directions for 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. One possible direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of novel compounds using 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as a catalyst. Furthermore, further research could be conducted on the synthesis of peptide-based drugs using 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% as a reactant. Finally, research could be conducted on the development of new methods for synthesizing 5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.
Synthesis Methods
5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is synthesized from the reaction of 5-methoxybenzoic acid and 4-(pyrrolidinylsulfonyl)phenol. The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of 40-50°C. The reaction is then quenched with water, and the product is isolated and purified by column chromatography.
properties
IUPAC Name |
3-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-16-11-14(10-15(12-16)18(20)21)13-4-6-17(7-5-13)25(22,23)19-8-2-3-9-19/h4-7,10-12H,2-3,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVXFBJHMAURHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692357 |
Source
|
Record name | 5-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261916-53-3 |
Source
|
Record name | 5-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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